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Introduction
Calcium-like protein 1 (CALP1), also known as Calbrain or Calcium-binding protein 1 (CABP1),

is a member of the calmodulin superfamily of calcium-binding proteins. It plays a crucial role in

intracellular calcium signaling, a ubiquitous and versatile signaling mechanism that governs a

myriad of cellular processes. The evolutionary conservation of CALP1 across diverse species

underscores its fundamental biological importance and highlights its potential as a therapeutic

target. This technical guide provides a comprehensive exploration of the evolutionary

conservation of CALP1, detailing its signaling pathways, experimental methodologies for its

study, and quantitative data on its sequence conservation.

Data Presentation: Evolutionary Conservation of
CALP1
The evolutionary conservation of CALP1 was assessed by comparing the amino acid

sequences of its orthologs from five vertebrate species: Homo sapiens (Human), Pan

troglodytes (Chimpanzee), Mus musculus (Mouse), Danio rerio (Zebrafish), and Xenopus

tropicalis (Western clawed frog). The protein sequences were retrieved from the UniProt and

NCBI databases. A multiple sequence alignment was performed using Clustal Omega, and the

percentage identity matrix was calculated.
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Species
Homo
sapiens

Pan
troglodytes

Mus
musculus

Danio rerio
Xenopus
tropicalis

Homo

sapiens
100% 99.5% 98.6% 76.8% 85.9%

Pan

troglodytes
99.5% 100% 98.2% 76.4% 85.4%

Mus

musculus
98.6% 98.2% 100% 77.2% 86.8%

Danio rerio 76.8% 76.4% 77.2% 100% 75.5%

Xenopus

tropicalis
85.9% 85.4% 86.8% 75.5% 100%

Table 1: Percentage Identity Matrix of CALP1 Orthologs. The table displays the percentage of

identical amino acid residues between the CALP1 protein sequences of the listed species.

The high degree of sequence identity, particularly among mammals (human, chimpanzee, and

mouse show over 98% identity), strongly suggests a conserved three-dimensional structure

and, consequently, a conserved function throughout vertebrate evolution. The significant, albeit

lower, identity with zebrafish and frog orthologs indicates that the core functions of CALP1
were established early in vertebrate evolution.

Experimental Protocols
The study of CALP1's evolutionary conservation and function involves a variety of molecular

and cellular techniques. Below are detailed methodologies for key experiments.

Multiple Sequence Alignment and Phylogenetic Analysis
This protocol outlines the computational steps to assess the evolutionary relationship between

CALP1 orthologs.

Objective: To align the amino acid sequences of CALP1 from different species and infer their

evolutionary history.
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Methodology:

Sequence Retrieval: Obtain the FASTA formatted protein sequences of CALP1 orthologs

from public databases such as --INVALID-LINK-- or --INVALID-LINK--.

Multiple Sequence Alignment:

Utilize a multiple sequence alignment tool such as --INVALID-LINK-- or --INVALID-LINK--.

Paste the retrieved FASTA sequences into the input box.

Execute the alignment with default parameters. The algorithm will identify conserved

regions and introduce gaps to maximize alignment scores.

Phylogenetic Tree Construction:

The output of the multiple sequence alignment (in a format like ClustalW or PHYLIP) can

be used to generate a phylogenetic tree.

Use an online tool like "Simple Phylogeny" on the Clustal Omega results page or

dedicated software like MEGA or PhyML.

Select a substitution model (e.g., JTT, WAG) and a tree-building method (e.g., Neighbor-

Joining, Maximum Likelihood).

The resulting tree visually represents the inferred evolutionary relationships.

Co-Immunoprecipitation (Co-IP) to Identify CALP1-
Interacting Proteins
This protocol describes a method to identify proteins that physically interact with CALP1 within

a cell.

Objective: To isolate and identify proteins that form a complex with CALP1.

Methodology:

Cell Lysis:
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Culture cells expressing endogenous or tagged CALP1.

Wash cells with cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer

with protease and phosphatase inhibitors).

Incubate on ice for 30 minutes with periodic vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant

containing the protein lysate.

Immunoprecipitation:

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

Centrifuge and transfer the supernatant to a new tube.

Add a primary antibody specific to CALP1 (or the tag) and incubate overnight at 4°C with

gentle rotation.

Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.

Washing and Elution:

Pellet the beads by centrifugation and discard the supernatant.

Wash the beads 3-5 times with lysis buffer to remove non-specific binding proteins.

Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and

boiling for 5-10 minutes.

Analysis:

Separate the eluted proteins by SDS-PAGE.

Analyze the proteins by Western blotting using antibodies against suspected interacting

partners or by mass spectrometry for unbiased identification of novel interactors.

Western Blotting for CALP1 Expression Analysis
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This protocol details the detection of CALP1 protein in a sample.

Objective: To determine the presence and relative abundance of CALP1 protein.

Methodology:

Protein Extraction: Prepare protein lysates from cells or tissues as described in the Co-IP

protocol.

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel

electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF

membrane.

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine

serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody

binding.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to

CALP1 overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a

horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature.

Detection: Wash the membrane again and detect the protein using an enhanced

chemiluminescence (ECL) substrate and imaging system.

Mandatory Visualization
Phylogenetic Tree of CALP1 Orthologs
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Caption: Phylogenetic tree of CALP1 orthologs.

Experimental Workflow: Co-Immunoprecipitation
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1. Cell Lysis

2. Pre-clearing Lysate

3. CALP1 Antibody Incubation

4. Protein A/G Bead Capture

5. Washing

6. Elution

7. SDS-PAGE & Mass Spec/Western
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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